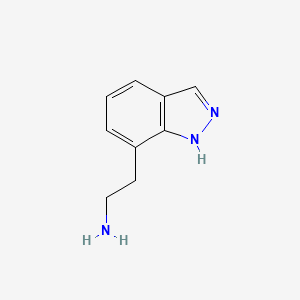![molecular formula C11H16O B11919364 5,9-Dimethylspiro[3.5]non-5-EN-1-one](/img/structure/B11919364.png)
5,9-Dimethylspiro[3.5]non-5-EN-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,9-Dimethylspiro[35]non-5-EN-1-one is a heterocyclic compound with the molecular formula C11H16O It is characterized by a spiro structure, which means that two rings are connected through a single atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,9-Dimethylspiro[3.5]non-5-EN-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a cycloaddition reaction where a diene and a dienophile react to form the spiro compound. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product.
化学反応の分析
Types of Reactions
5,9-Dimethylspiro[3.5]non-5-EN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The spiro structure allows for substitution reactions where functional groups can be replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
科学的研究の応用
5,9-Dimethylspiro[3.5]non-5-EN-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 5,9-Dimethylspiro[3.5]non-5-EN-1-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact mechanism may vary depending on the context of its application, such as its role in a chemical reaction or its biological activity.
類似化合物との比較
Similar Compounds
- 5,9,9-Trimethylspiro[3.5]non-5-en-1-one
- Spiro[3.5]nona-5,7-dien-1-one, 5,9,9-trimethyl-
Uniqueness
5,9-Dimethylspiro[35]non-5-EN-1-one is unique due to its specific spiro structure and the presence of methyl groups at the 5 and 9 positions
特性
分子式 |
C11H16O |
|---|---|
分子量 |
164.24 g/mol |
IUPAC名 |
5,9-dimethylspiro[3.5]non-8-en-3-one |
InChI |
InChI=1S/C11H16O/c1-8-4-3-5-9(2)11(8)7-6-10(11)12/h4,9H,3,5-7H2,1-2H3 |
InChIキー |
VLMLTOHUCYAQDB-UHFFFAOYSA-N |
正規SMILES |
CC1CCC=C(C12CCC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


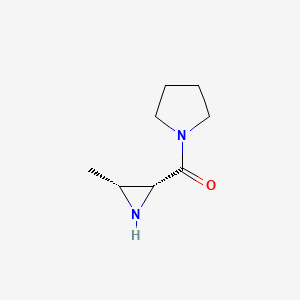
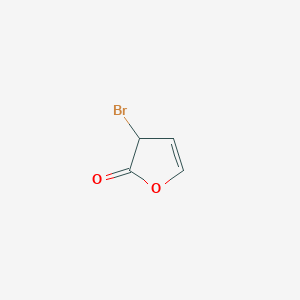
![3-Chloro-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11919292.png)
![1,3,5,9-Tetraazaspiro[5.5]undecane](/img/structure/B11919297.png)
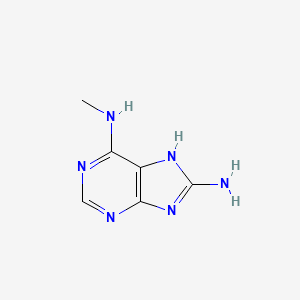
![4H-Pyrrolo[2,3-d]thiazole-5-carbaldehyde](/img/structure/B11919312.png)
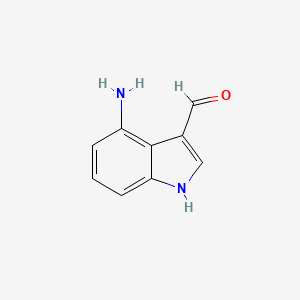
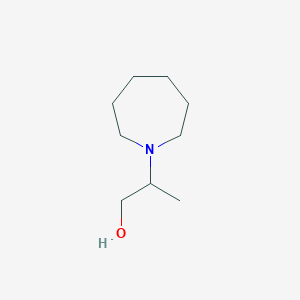
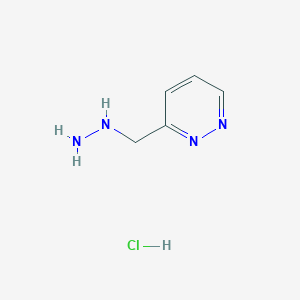

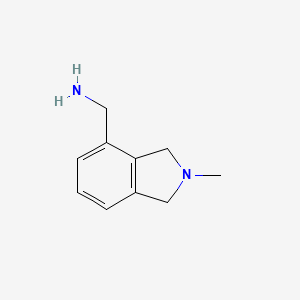
![6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B11919356.png)

